Methyl 3-azabicyclo[3.3.1]nonane-1-carboxylate
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Overview
Description
Methyl 3-azabicyclo[3.3.1]nonane-1-carboxylate is a bicyclic compound that features a nitrogen atom within its structure. This compound is part of the azabicyclo[3.3.1]nonane family, which is known for its unique structural properties and potential biological activities. The presence of the nitrogen atom in the bicyclic framework makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-azabicyclo[3.3.1]nonane-1-carboxylate can be synthesized through several methods. One common approach involves the Michael reaction of methyl 1-benzyl-4-oxopiperidine-3-carboxylate with α,β-unsaturated carbonyl compounds . This reaction typically occurs in methanol in the presence of triethylamine, leading to the formation of 6-hydroxy-6-methyl-3-azabicyclo[3.3.1]nonane-1-carboxylates .
Another method involves a one-pot tandem Mannich annulation, where aromatic ketones, paraformaldehyde, and dimethylamine are used as starting materials . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-azabicyclo[3.3.1]nonane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can modify the functional groups attached to the bicyclic framework.
Substitution: Substitution reactions can introduce different substituents at various positions on the bicyclic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl compounds, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Methyl 3-azabicyclo[3.3.1]nonane-1-carboxylate has several scientific research applications:
Chemistry: It serves as a model compound for studying the reactivity and stereochemistry of bicyclic systems.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules that can interact with specific biological targets.
Mechanism of Action
The mechanism of action of methyl 3-azabicyclo[3.3.1]nonane-1-carboxylate involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic framework can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific derivatives and their applications .
Comparison with Similar Compounds
Methyl 3-azabicyclo[3.3.1]nonane-1-carboxylate can be compared with other similar compounds, such as:
3-azabicyclo[3.3.1]non-3-enes: These compounds have a similar bicyclic structure but differ in the presence of double bonds.
9-oxa-3,7-dithiabicyclo[3.3.1]nonane: This compound contains sulfur atoms in the bicyclic framework, leading to different chemical properties.
3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates: These derivatives have additional functional groups that modify their reactivity and biological activity.
The uniqueness of this compound lies in its specific structural features and the potential for diverse chemical modifications, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H17NO2 |
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Molecular Weight |
183.25 g/mol |
IUPAC Name |
methyl 3-azabicyclo[3.3.1]nonane-1-carboxylate |
InChI |
InChI=1S/C10H17NO2/c1-13-9(12)10-4-2-3-8(5-10)6-11-7-10/h8,11H,2-7H2,1H3 |
InChI Key |
GFRSFNSRMJFZIT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CCCC(C1)CNC2 |
Origin of Product |
United States |
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